
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-72222, is a synthetic compound used in scientific research for its potential applications in the field of pharmacology. This molecule is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel that is activated by serotonin. By blocking the activity of this receptor, this compound can prevent the onset of nausea and vomiting. This molecule has been shown to have high affinity for the 5-HT3 receptor, with a dissociation constant (Kd) of 0.3 nM.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of serotonin-induced ion currents in 5-HT3 receptor-expressing cells, the prevention of nausea and vomiting induced by chemotherapy drugs, and the reduction of anxiety and depression-like behaviors in animal models. This molecule has also been shown to have minimal effects on other serotonin receptor subtypes, indicating its selectivity for the 5-HT3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor subtype. This molecule is also relatively stable and easy to synthesize, making it a convenient tool for pharmacological studies. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or ion channels at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in scientific research, including the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting, the investigation of the role of the 5-HT3 receptor in other physiological processes, and the identification of new targets for this compound-based drug design. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms underlying nausea and vomiting and lead to the development of more effective treatments.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminoindole, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white solid with a melting point of 176-179°C.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been used in various scientific studies to investigate the role of the serotonin 5-HT3 receptor in the regulation of nausea and vomiting. This molecule has been shown to be a potent and selective antagonist of the 5-HT3 receptor, with minimal effects on other serotonin receptor subtypes. This compound has also been used in studies of the pharmacokinetics and pharmacodynamics of 5-HT3 receptor antagonists, as well as in the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting.
Propiedades
Fórmula molecular |
C17H19NO3S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



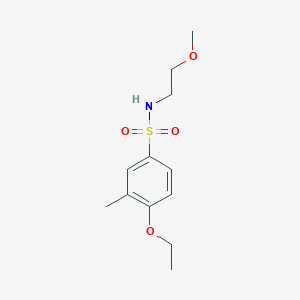


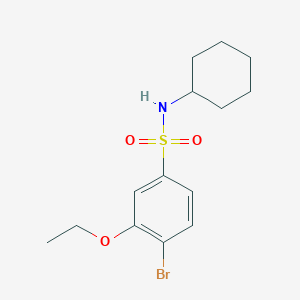

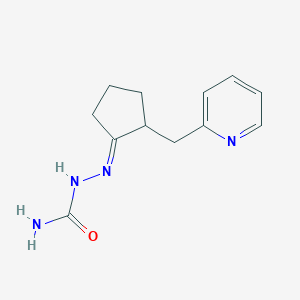

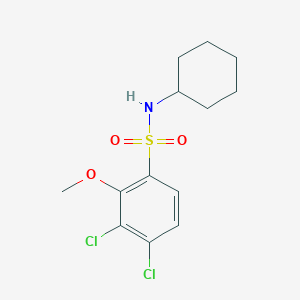


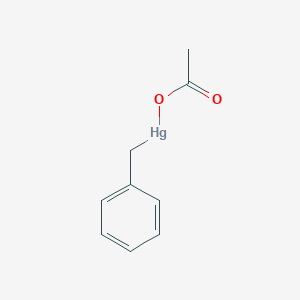

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)